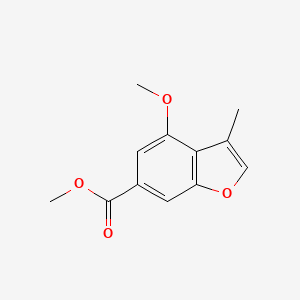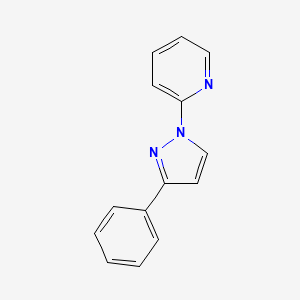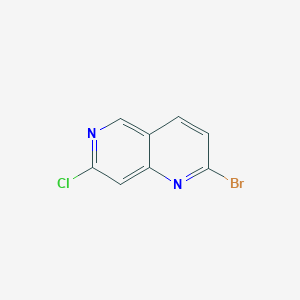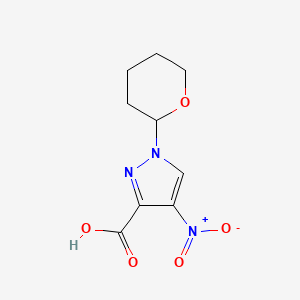
6-(Trifluoromethoxy)chroman
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)chroman is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a chroman ring. The molecular formula of this compound is C10H9F3O2, and it has a molecular weight of 218.17 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethoxy)phenol with chloropropanoic acid, followed by cyclization to form the chroman ring . The reaction conditions often include the use of triflic acid and trifluoroacetic acid at low temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)chroman may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethoxy)chroman can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert the chroman ring to dihydrochroman derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions include various chroman derivatives, each with distinct chemical and physical properties. For example, oxidation can yield chromanones, while reduction can produce dihydrochromans .
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)chroman has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the development of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethoxy)chroman involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, chroman derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative used.
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethoxy)chroman-4-one
- 6-Fluoro-chroman-2-carboxylic acid
- 4-(Trifluoromethoxy)phenol
Comparison: this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical reactions . Additionally, its ability to interact with biological targets makes it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2 |
InChI-Schlüssel |
HBGHRBMLWWUFDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
![6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)

![3-[5-[(E)-(7-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13922204.png)
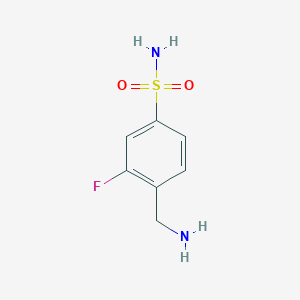
![tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13922230.png)


